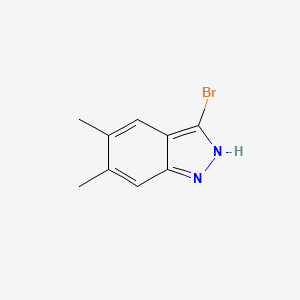![molecular formula C8H8N2O2 B11755313 (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril ist eine komplexe organische Verbindung, die sich durch ihre einzigartige bicyclische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Ein gängiger Syntheseweg beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen, gefolgt von der Einführung von Nitrilgruppen durch nukleophile Substitutionsreaktionen. Die Reaktionsbedingungen erfordern häufig eine präzise Temperaturkontrolle und die Verwendung spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril kontinuierliche Durchflussreaktoren zur Optimierung der Reaktions- effizienz und Skalierbarkeit umfassen. Die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation ist unerlässlich, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können die Nitrilgruppen in Amine oder andere funktionelle Gruppen umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen und so seine chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden häufig verwendet.
Substitution: Reagenzien wie Natriumazid oder Organolithiumverbindungen werden für nukleophile Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutischer Zwischenstoff zu untersuchen.
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften verwendet, wie z. B. hohe thermische Stabilität und mechanische Festigkeit.
Wirkmechanismus
Der Wirkmechanismus von (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und der Art der Zielmoleküle ab.
Wirkmechanismus
The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonsäure: Strukturähnlich, jedoch mit Carbonsäuregruppen anstelle von Nitrilen.
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dimethyl: Enthält Methylgruppen anstelle von Nitrilen.
Einzigartigkeit
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitril ist aufgrund seiner spezifischen bicyclischen Struktur und des Vorhandenseins von Nitrilgruppen einzigartig, die im Vergleich zu seinen Analoga eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,3-4H2/t5-,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
KICUUYZUHRWMJX-RULNZFCNSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C#N)C#N |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


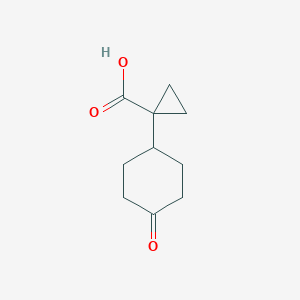
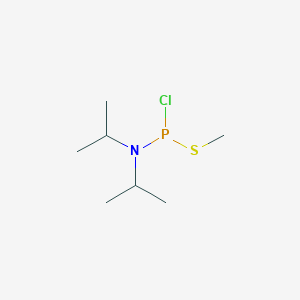
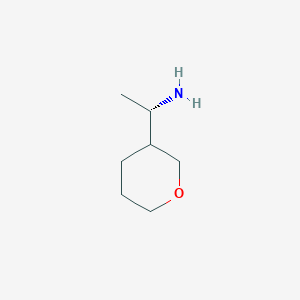
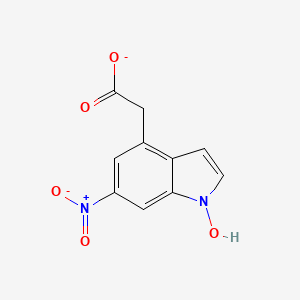
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
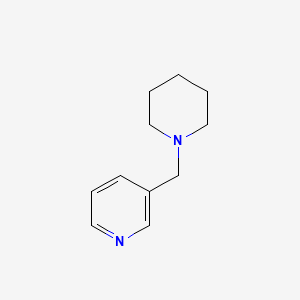
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
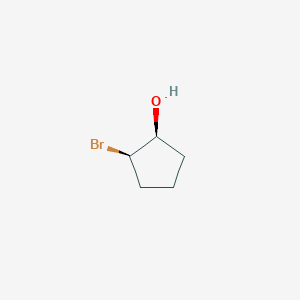

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
